molecular formula C11H11BrO B8530105 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one

Cat. No.: B8530105
M. Wt: 239.11 g/mol
InChI Key: VOTHTHJEVSXCEF-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO. It is a brominated derivative of indanone, which is a bicyclic aromatic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using bromine in the presence of a suitable solvent such as acetic acid or diethyl ether . The reaction typically proceeds at room temperature and yields the desired brominated product.

Another method involves the use of tetrabutylammonium tribromide in a dichloromethane-methanol mixture. This reaction also occurs at room temperature and produces the compound with a moderate yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)ethanone: The non-brominated parent compound.

    5-acetylindane: Another indanone derivative with similar structural features.

Uniqueness

1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone

InChI

InChI=1S/C11H11BrO/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-6H,2-4H2,1H3

InChI Key

VOTHTHJEVSXCEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCC2)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Acetylindane (6.3 g, 39 mmol) was dissolved in CH2Cl2 (150 mL) whereupon aluminium chloride (13.0 g, 97 mmol) was added during one minute and a vigorous generation of HCl gas was observed, which was conducted away by means of a tube. The mixture was stirred at room temperature for 5 min and then bromine (9.0 g, 56 mmol), dissolved in CH2Cl2 (50 mL) was added during 2 min. Additional stirring at room temperature for 2 h was followed by pouring the reaction mixture over ice (200 g). The flask was washed with additional CH2Cl2 (100 mL). The organic solution was washed twice with brine, dried and then the solvent was evaporated. There was obtained 8.8 g (93%) of 1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone as a solid material. 1H NMR (300 MHz, CDCl3): 2.1-2.2 (q, 2H), 2.6 (s, 3H), 2.9 (t, 2H), 3.1 (t, 2H), 7.7 (s, 1H), 7.9 (s, 1H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

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